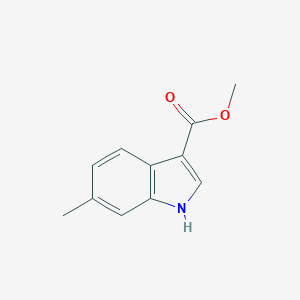

Methyl 6-methyl-1h-indole-3-carboxylate

Description

Contextual Significance of the Indole (B1671886) Moiety in Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in chemical and pharmaceutical sciences. rjptonline.orgnih.gov This structural motif is prevalent in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous complex alkaloids with potent biological activities. nih.govsafrole.com The unique electronic properties of the indole ring system, characterized by its electron-rich pyrrole (B145914) ring fused to a benzene (B151609) ring, make it a "privileged scaffold." rjptonline.org This term reflects its ability to bind to a wide range of biological targets, leading to diverse pharmacological effects.

The versatility of the indole moiety has driven extensive research, making it a fundamental building block in organic synthesis. researchgate.net Chemists have developed a multitude of synthetic methodologies, from classic name reactions like the Fischer and Leimgruber-Batcho indole syntheses to modern metal-catalyzed and C-H activation strategies, to construct and functionalize the indole core. safrole.comresearchgate.net This continuous innovation allows for the creation of novel molecules with tailored properties for applications in medicine, agrochemicals, and materials science. rjptonline.orgchemimpex.com The study of indole and its derivatives remains a highly active and vital area of research, continually fueling discoveries in drug development and beyond. safrole.com

Overview of Methyl Indole Carboxylates in Organic Synthesis and Medicinal Chemistry

Within the broad family of indole derivatives, methyl indole carboxylates represent a particularly important subclass of compounds. These molecules, featuring a methyl ester group attached to the indole core, serve as versatile intermediates in both organic synthesis and medicinal chemistry. chemimpex.com The ester functionality provides a reactive handle for a variety of chemical transformations, allowing for the elaboration of the indole scaffold into more complex target molecules. chemimpex.com

For instance, compounds like methyl indole-3-carboxylate (B1236618) and methyl indole-4-carboxylate are widely used as starting materials for the synthesis of pharmaceuticals. chemimpex.comchemimpex.com They are key components in the development of drugs targeting a range of conditions, including neurological disorders and cancer. chemimpex.com The position of the methyl carboxylate group on the indole ring significantly influences the molecule's reactivity and its potential biological applications. Researchers utilize these intermediates to systematically modify the indole structure, exploring how different substitution patterns affect the compound's interaction with biological systems, such as enzymes and receptors. chemimpex.comchemimpex.com Their utility also extends to agricultural chemistry, where they are used in creating new pesticides and plant growth regulators. chemimpex.com

Research Objectives and Scope for Methyl 6-methyl-1H-indole-3-carboxylate

The specific compound, this compound, combines the features of a methyl indole carboxylate with an additional methyl group at the 6-position of the indole ring. Research into this particular molecule is driven by the objective of understanding how this specific substitution pattern influences its chemical properties and potential as a synthetic intermediate.

The primary focus of research on this compound involves its synthesis and its use as a building block for more complex molecules. The strategic placement of the methyl group at the 6-position can alter the electronic environment of the indole ring, potentially influencing the reactivity of the 3-position carboxylate and other sites on the molecule. This makes it a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry, where scientists aim to fine-tune the properties of indole-based drug candidates. The synthesis of this compound and its derivatives allows researchers to explore new chemical space and develop novel compounds with potentially unique biological activities.

Chemical and Physical Properties of Indole Derivatives

The following table provides an interactive look at the key properties of this compound and its parent acid, as well as a related isomer.

| Property | This compound | 6-Methyl-1H-indole-3-carboxylic acid | Methyl 1H-indole-3-carboxylate |

| IUPAC Name | This compound | 6-methyl-1H-indole-3-carboxylic acid | methyl 1H-indole-3-carboxylate |

| Molecular Formula | C11H11NO2 | C10H9NO2 | C10H9NO2 |

| Molecular Weight | 189.21 g/mol | 175.18 g/mol | 175.18 g/mol |

| CAS Number | 163083-65-6 bldpharm.com | 209920-43-4 nih.gov | 942-24-5 nih.gov |

| Physical Description | Solid (presumed) | Crystalline solid | Light pink powder guidechem.com |

| XLogP3 | Not available | 2.4 nih.gov | 2.6 nih.gov |

Data sourced from PubChem and other chemical suppliers. bldpharm.comnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14-2)6-12-10(8)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLDFQYDDBCJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Methyl 1h Indole 3 Carboxylate and Analogous Indole Carboxylates

Historical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The construction of the indole nucleus is a well-established field, with a rich history of named reactions that have been adapted and refined over time. byjus.comthermofisher.comwikipedia.org Modern synthetic chemistry has further expanded this repertoire with the advent of transition metal-catalyzed reactions. aalto.fimdpi.com

Palladium-Catalyzed Cyclizations and Modern Cross-Coupling Strategies

Modern synthetic methods have increasingly relied on transition metal catalysis, particularly with palladium, to construct the indole ring system with high efficiency and regioselectivity. aalto.fimdpi.com Palladium-catalyzed reactions have been developed for the direct C-2 and C-3 arylation of indoles. acs.org Mechanistic studies on the phenylation of 1-methylindole (B147185) have provided a rationale for the observed regioselectivity. acs.org

Palladium-catalyzed cyclizations are a powerful tool for forming the indole nucleus. aalto.fimdpi.com For instance, the intramolecular Heck reaction of an o-halo-N-allylaniline can efficiently produce the indole core. aalto.fi Another approach involves the palladium-catalyzed cyclization of a β-(2-halophenyl)amino-substituted α,β-unsaturated ester, which is effective for the synthesis of indole-3-carboxylates. aalto.fi Furthermore, a Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org Palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has also been developed for the synthesis of indole-3-carboxamides. rsc.org

The synthesis of indole-2-carboxylate (B1230498) derivatives has been achieved through a palladium-catalyzed aerobic amination of aryl C-H bonds, starting from 2-acetamido-3-aryl-acrylates. nih.govnih.gov This method uses a catalytic amount of a Pd(II) source with oxygen as the terminal oxidant. nih.gov

| Catalyst System | Reactants | Product | Reference |

| Pd(OAc)2 / Toluene | 2-acetamido-3-aryl-acrylates | 1-acetyl indole-carboxylates | nih.gov |

| Pd(II) source / O2 | 2-acetamido-3-aryl-acrylates | Indole-2-carboxylates | nih.gov |

| Pd(PPh3)4 / K3PO4 / Phenol | β-(2-Iodoanilino) esters | Indole-3-carboxylic acid esters | acs.org |

Reductive Cyclizations and Solid-Phase Synthesis

Reductive cyclization represents another important strategy for indole synthesis. nih.gov A metal- and photocatalyst-free reductive Heck cyclization of indole derivatives under light irradiation has been developed to prepare polycyclic indolinyl compounds. nih.gov This method involves a photo-induced electron transfer between the indole substrate and an amine, leading to the formation of radical intermediates. nih.gov The reductive cyclization of o-nitrostyrenes using formic acid as a reductant offers an environmentally friendly route to indoles. organic-chemistry.org

Solid-phase synthesis has emerged as a valuable technique for the combinatorial synthesis of indole libraries. aalto.fiacs.org Various classical and modern indole syntheses have been adapted for solid-phase applications. For instance, the intramolecular Heck reaction has been successfully implemented on a solid support. aalto.fi The Fischer indole synthesis has also been adapted for the solid phase. aalto.fi A traceless N-sulfonyl linker has been utilized in the palladium-mediated coupling and intramolecular cyclization of terminal alkynes on a solid support to generate diverse indoles. acs.org

Targeted Synthesis of Methyl 6-methyl-1H-indole-3-carboxylate

The synthesis of the specific target molecule, this compound, can be approached through established indole synthetic routes followed by functionalization or by direct construction of the substituted indole ring.

Specific Synthetic Pathways to this compound

A documented synthesis of 6-methyl-1H-indole-3-carbaldehyde, a precursor to the target carboxylate, involves the reaction of 4-methylaniline with a Vilsmeier reagent, prepared from dimethylformamide and phosphorus oxychloride. google.com The resulting aldehyde can then be oxidized to the carboxylic acid and subsequently esterified to yield this compound.

Another approach involves the Friedel-Crafts acylation of methyl indole-6-carboxylate. For example, the synthesis of methyl 3-propionyl-indole-6-carboxylate was achieved by reacting methyl indole-6-carboxylate with propionic anhydride (B1165640) and aluminum chloride. prepchem.com This demonstrates the feasibility of introducing substituents at the C-3 position of a pre-formed indole-6-carboxylate.

Esterification Routes from Substituted Indole Carboxylic Acids

The final step in many syntheses of this compound and its analogs is the esterification of the corresponding indole-3-carboxylic acid. Several standard methods can be employed for this transformation.

One common method is the reaction of the carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst. Thionyl chloride can be used to facilitate this esterification. For example, ethyl 1H-indole-6-carboxylate was prepared by treating 1H-indole-6-carboxylic acid with ethanol (B145695) and thionyl chloride. chemicalbook.com

Alternatively, diazomethane (B1218177) can be used for the esterification of indole carboxylic acids. Methyl indole-6-carboxylate was synthesized in high yield by reacting indole-6-carboxylic acid with an ethereal solution of diazomethane. prepchem.com

A general method for the C3-functionalization of free (N-H) indoles, including the formation of indole-3-carboxylic esters, involves the use of an N-indolyl triethylborate intermediate which reacts with chloroformates. acs.org

| Reagent 1 | Reagent 2 | Product | Reference |

| Indole-6-carboxylic acid | Diazomethane / THF | Methyl indole-6-carboxylate | prepchem.com |

| 1H-Indole-6-carboxylic acid | Ethanol / Thionyl chloride | Ethyl 1H-indole-6-carboxylate | chemicalbook.com |

| Free (N-H) Indoles | N-indolyl triethylborate / Chloroformates | Indole-3-carboxylic esters | acs.org |

Advanced and Green Synthetic Strategies for Indole Carboxylates

In the pursuit of sustainable chemical manufacturing, a variety of advanced and environmentally benign synthetic strategies for producing indole carboxylates have been developed. These methods aim to improve efficiency, reduce waste, and utilize less hazardous materials compared to traditional synthetic routes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, and the synthesis of indole derivatives is no exception. nih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often leading to higher yields and purities of the desired products. nih.govorientjchem.org This method has been successfully applied to classical indole syntheses such as the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov

For instance, a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives were efficiently synthesized from commercially available anilines through a palladium-catalyzed intramolecular oxidative coupling. mdpi.com Exposing the neat mixture of reactants to microwave irradiation facilitated the conversion of various enamines into the corresponding indoles in excellent yields and with high regioselectivity. mdpi.com Another example involves the condensation of Indole-2-carboxylic acid with benzene (B151609) sulfonyl hydrazide, where microwave irradiation for just a few minutes at 600W yielded the desired N-(phenyl sulfonyl)-1H-Indole-2-Carbohydrazide. orientjchem.org

The advantages of microwave-assisted synthesis extend to multi-component reactions as well. The synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives was optimized using microwave irradiation, which significantly shortened the reaction time compared to conventional heating methods. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Indole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Palladium-Catalyzed Heterocyclization | Not specified | Shortened reaction time | High yields | mdpi.com |

| Condensation of Indole-2-carboxylic acid | Not specified | 2 minutes | Not specified | orientjchem.org |

| Huisgen [3+2] Cycloaddition | 10-12 hours | 10-15 minutes | Often improved | nih.gov |

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis. Their negligible vapor pressure, high chemical stability, and potential for recyclability make them attractive alternatives to volatile organic compounds. mdpi.com

Brønsted acid ionic liquids have proven to be efficient catalysts for the synthesis of various indole derivatives. For example, the Michael addition of indoles to α,β-unsaturated ketones to form β-indolylketones has been successfully catalyzed by [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃], with the ionic liquid being recyclable for up to three runs without a significant drop in activity. mdpi.comresearchgate.net Similarly, a Brønsted acid ionic liquid was used as a catalyst for the synthesis of α-indolylacrylate derivatives, offering high synthetic efficiency and easy product isolation. nih.gov

In some cases, ionic liquids can act as both the solvent and the catalyst. The reaction between aldehydes and indole to form bis(indolyl)methanes was effectively catalyzed by the ionic liquid [bmim][MeSO₄] under solvent-free conditions, resulting in excellent yields and very short reaction times. beilstein-journals.org

Table 2: Application of Ionic Liquids in Indole Carboxylate Synthesis

| Reaction Type | Ionic Liquid Catalyst | Role of Ionic Liquid | Key Advantages | Reference |

| Michael Addition | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | Catalyst | Recyclable, high yields | mdpi.comresearchgate.net |

| Dehydrative Alkenylation | Brønsted acid ionic liquid | Catalyst | Recyclable, cost-effective | nih.gov |

| Bis(indolyl)methane Synthesis | [bmim][MeSO₄] | Catalyst | Solvent-free, short reaction time | beilstein-journals.org |

The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards greener chemical processes. researchgate.net Water is an environmentally benign solvent, and its unique properties can sometimes enhance reaction rates and selectivity. researchgate.net

Several methodologies for the synthesis of indole and its derivatives in water have been developed, utilizing a range of catalysts from transition metals to nanoparticles. researchgate.net For instance, an N-heterocyclic iod(az)olium salt has been employed as a catalyst for the synthesis of bis(indolyl)methanes in water with a low catalyst loading, providing good yields in a short time. beilstein-journals.org

Solvent-free reactions, where the reactants themselves act as the solvent, offer benefits such as reduced waste, lower costs, and easier purification. rsc.org The synthesis of bis(indolyl)methanes has been achieved by reacting various aromatic aldehydes with indoles under solvent-free conditions at moderate temperatures, leading to good to excellent yields. beilstein-journals.org In another example, highly functionalized benzazepines were synthesized from substituted indoles and dialkylacetylene dicarboxylates under thermal, solvent- and catalyst-free conditions, resulting in very good yields. rsc.org

Table 3: Examples of Aqueous and Solvent-Free Synthesis of Indole Derivatives

| Reaction Type | Conditions | Catalyst | Yield | Reference |

| Bis(indolyl)methane Synthesis | Water | N-heterocyclic iod(az)olium salt | 60-96% | beilstein-journals.org |

| Bis(indolyl)methane Synthesis | Solvent-free, 50°C | DBDMH | 70-95% | beilstein-journals.org |

| Benzazepine Synthesis | Solvent-free, thermal | None | Very good | rsc.org |

Nanocatalysis has emerged as a sustainable and efficient field in organic synthesis, offering benefits such as high surface area-to-volume ratios, which can lead to enhanced catalytic activity and selectivity. beilstein-journals.orgresearchgate.net Nanoparticles are versatile catalysts and their use can lead to more efficient chemical transformations. researchgate.netmdpi.com

For the synthesis of indole derivatives, various nanocatalysts have been employed. For example, a nanocomposite was used to catalyze the reaction between indoles, aldehydes, and ketones in methanol, resulting in good to excellent yields. beilstein-journals.org A key advantage of this nanocatalyst was its easy recovery by simple filtration and its reusability for multiple cycles without loss of efficiency. beilstein-journals.org

Magnetic nanocatalysts offer a particularly green advantage as they can be easily separated from the reaction mixture using a magnet, facilitating their reuse. researchgate.net This has been demonstrated in the green synthesis of α-aminophosphonate derivatives, where a magnetic nanocatalyst was used under ultrasound conditions, resulting in good to excellent yields and high reusability over five consecutive cycles. researchgate.net

Table 4: Nanocatalysts in Green Synthesis of Indole Derivatives

| Catalyst Type | Reaction | Key Advantages | Reference |

| Nanocomposite | Friedel-Crafts reaction of indoles | Recyclable, high yields | beilstein-journals.org |

| Magnetic Nanocatalyst | One-pot, three-component synthesis | High reusability, easy separation | researchgate.net |

| Hydrotalcite (double layered catalyst) | Synthesis of 2-arylbenzimidazoles | Solvent-free, efficient | researchgate.net |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net This approach offers significant advantages in terms of atom economy, time, and resource efficiency. rug.nl

The indole scaffold is well-suited for participation in MCRs due to its multiple reactive sites. dergipark.org.tr A variety of indole-substituted heterocycles have been synthesized using MCRs. researchgate.net For example, a four-component Ugi reaction involving indole-2-carboxylic acid and an aniline, followed by a palladium-catalyzed cyclization, has been used to produce tetracyclic indoloquinolines in good to moderate yields. rug.nl This method allows for the generation of highly diverse analogues from commercially available building blocks in just two steps. rug.nl

Another example is the one-pot, three-component synthesis of 3-substituted indoles from an indole, an aldehyde, and malononitrile, which can be performed under environmentally friendly electrochemical conditions. dergipark.org.tr

Table 5: Multi-component Reactions for the Synthesis of Indole Derivatives

| Reaction Name/Type | Components | Product | Key Features | Reference |

| Ugi 4-component reaction | Indole-2-carboxylic acid, aniline, aldehyde/ketone, isocyanide | Tetracyclic indoloquinolines | Two-step process, high diversity | rug.nl |

| Three-component reaction | Indole, aldehyde, malononitrile | 3-substituted indoles | Electrochemical, environmentally friendly | dergipark.org.tr |

| Doebner reaction | Aromatic amine, aldehyde, pyruvic acid | Quinoline-4-carboxylic acids | Classical MCR for quinoline (B57606) synthesis | mdpi.com |

Cross-dehydrogenative coupling (CDC) is a powerful and atom-economical strategy for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov This approach has gained significant attention for the synthesis of diverse indole derivatives. nih.gov

The oxidative, dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles has been developed to afford structurally diverse 2,2-disubstituted indolin-3-ones in high yields. nih.gov This process exhibits a broad substrate scope with respect to both indoles and nucleophiles. nih.gov

Furthermore, rhodaelectro-catalyzed C2-H selectively decarboxylative alkenylation of 3-carboxy-1H-indoles has been achieved using electricity as a traceless terminal oxidant. nih.govacs.org In this sustainable method, the weakly coordinating carboxyl group acts as a traceless directing group, and the reaction proceeds in an undivided cell with constant current in an aqueous solution. acs.org An electrochemical approach has also been established for the cross-dehydrogenative coupling of indoles with xanthenes at room temperature, which proceeds without any catalyst or external oxidant. acs.org

Table 6: Cross-Dehydrogenative Coupling Reactions for Indole Functionalization

| Reaction Type | Coupling Partners | Key Features | Reference |

| Oxidative Dearomative CDC | Indoles and C-H nucleophiles | Broad substrate scope, high yields | nih.gov |

| Rhodaelectro-Catalyzed Decarboxylative Alkenylation | 3-Carboxy-1H-indoles and olefins | Traceless directing group, aqueous solution | nih.govacs.org |

| Electrochemical CDC | Indoles and xanthenes | Catalyst- and oxidant-free, room temperature | acs.org |

Optimization of Reaction Conditions and Yield Enhancement Studies

The synthesis of this compound and its analogs is a field of continuous refinement, where the optimization of reaction conditions is paramount for enhancing yields, improving purity, and ensuring the economic viability of the process. Researchers have systematically investigated various parameters, including catalysts, reagents, solvents, temperature, and reaction time, to develop more efficient synthetic protocols. Advanced techniques such as microwave-assisted synthesis and flow chemistry have also been employed to accelerate these optimization studies and improve outcomes.

A critical aspect of synthesizing indole carboxylates involves the strategic selection of catalysts and reagents. For instance, in the carbonylative synthesis of indole derivatives, the catalyst system plays a pivotal role. An improved process utilized a Pd(PPh3)2/SnCl2 catalyst system, which enabled the reaction to proceed under milder conditions—20 bar of CO at 100 °C for 16 hours—compared to previous methods. beilstein-journals.org This change not only made the process more cost-effective but also more environmentally friendly. beilstein-journals.org Similarly, an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates employed Copper(II) acetate (B1210297) monohydrate (Cu(OAc)2·H2O) as a catalyst in the presence of tert-butyl hydroperoxide, achieving good to excellent yields ranging from 69–90%. thieme-connect.com

The choice of base is another crucial factor that can significantly influence reaction pathways and yields. In a solvent-free addition of indole to formaldehyde, a notable improvement in the yield of the 1,3′-bis(indolyl)methane (BIM) isomer was observed when potassium hydroxide (B78521) (KOH) was used instead of calcium oxide (CaO). mdpi.com This suggests that the nature of the cation and the basicity of the reagent are key optimization parameters. mdpi.com In other syntheses, sodium hydride (NaH) in dry dimethylformamide (DMF) is a commonly used combination to deprotonate the indole nitrogen, facilitating subsequent alkylation or acylation reactions. nih.govchemicalbook.com

The optimization of solvent and temperature is fundamental to yield enhancement. In a multi-step flow synthesis of an indole-3-carboxylic ester, a comprehensive screening program was conducted to identify the optimal conditions for a key nucleophilic aromatic substitution (SNAr) reaction. beilstein-journals.org The study systematically varied the solvent, base, and temperature, with selected results highlighting the sensitivity of the reaction to these parameters. beilstein-journals.org

Table 1: Optimization of SNAr Reaction Conditions beilstein-journals.org Reaction conducted in Biotage microwave vials for 1 hour.

| Entry | Solvent | Base (equiv.) | Temp (°C) | Conversion (%) |

|---|---|---|---|---|

| 1 | DMF | K₂CO₃ (2.0) | 120 | 95 |

| 2 | DMSO | K₂CO₃ (2.0) | 120 | >99 |

| 3 | Acetonitrile | K₂CO₃ (2.0) | 120 | 45 |

| 4 | Dioxane | K₂CO₃ (2.0) | 120 | 68 |

| 5 | DMSO | Cs₂CO₃ (2.0) | 120 | >99 |

| 6 | DMSO | DBU (2.0) | 120 | 73 |

| 7 | DMSO | K₂CO₃ (2.0) | 100 | 96 |

Furthermore, the subsequent reductive cyclization step in the same flow synthesis was also optimized. The study found that a 50:50 mixture of ethanol (EtOH) and ethyl acetate (EtOAc) as the solvent, with a specific catalyst loading and hydrogen pressure, provided the highest yield of the desired indole product. beilstein-journals.org This optimization resulted in a throughput of 3.7 g/h with an isolated yield of 93%. beilstein-journals.org

Table 2: Optimization of Reductive Cyclisation to Indole Product beilstein-journals.org Reaction concentration was 0.2 M in EtOH/EtOAc (50:50 v/v).

| Entry | Catalyst | H₂ Pressure (bar) | Flow Rate (mL/min) | Residence Time (min) | Product Yield (%) |

|---|---|---|---|---|---|

| 1 | 10% Pd/C | 10 | 1.0 | 10 | 62 |

| 2 | 10% Pd/C | 20 | 1.0 | 10 | 88 |

| 3 | 10% Pd/C | 50 | 1.0 | 10 | 94 |

| 4 | 5% Pt/C | 50 | 1.0 | 10 | 85 |

Modern synthetic methodologies offer powerful tools for rapid optimization and yield enhancement. Microwave-assisted synthesis has been shown to be highly effective for producing functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com By exposing a neat mixture of reactants to microwave irradiation, the desired products were obtained in excellent yields with high regioselectivity, demonstrating a significant improvement over conventional heating methods. mdpi.com This approach highlights a shift towards more energy-efficient and time-saving synthetic strategies. mdpi.com The Hemetsberger–Knittel synthesis of indole-2-carboxylates also depends heavily on optimized conditions, including reaction temperature and reactant stoichiometry, to achieve good yields. acs.org

Late-stage functionalization, such as the formylation of indole derivatives, can also be optimized. In a catalytic Vilsmeier-Haack reaction, it was found that a higher temperature of 60 °C was necessary to successfully formylate certain indole substrates derived from pharmaceuticals and natural products, yielding the desired products in moderate to good yields. orgsyn.org This indicates that even well-established reactions require fine-tuning based on the specific substrate being used. orgsyn.org

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 6 Methyl 1h Indole 3 Carboxylate Derivatives

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable information about molecular structure and bonding. A combination of techniques is typically employed to build a complete and unambiguous picture of a compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying their presence. In the analysis of indole (B1671886) derivatives, the FTIR spectrum reveals key absorptions corresponding to N-H and C=O stretching, indicative of the indole ring and the carboxylate group, respectively. For instance, studies on related indole compounds have shown that the interaction between methylglyoxal (B44143) and indole can be monitored by the appearance of a new peak around 1729 cm⁻¹, signifying the formation of an adduct. researchgate.netnih.gov This highlights the utility of FTIR in tracking reaction progress and identifying new chemical entities.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3415 - 3412 |

| C=O (Ester) | Stretching | 1716 - 1676 |

| C=C (Aromatic) | Stretching | 1625 - 1452 |

| C-N | Stretching | 1349 - 1225 |

| C-O | Stretching | 1209 - 1034 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Methyl 6-methyl-1H-indole-3-carboxylate would be expected to show distinct signals for the protons on the indole ring, the methyl group at the 6-position, the N-H proton, and the methyl ester group. The chemical shifts (δ) and coupling patterns of these protons provide crucial information about their connectivity. For example, in related 3-methyl-1H-indole derivatives, the methyl protons typically appear as a singlet around δ 2.3-2.4 ppm. rsc.org The aromatic protons exhibit complex splitting patterns in the region of δ 6.9-8.4 ppm, which can be deciphered to confirm the substitution pattern of the indole ring. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, one would expect to observe signals for the two methyl carbons, the ester carbonyl carbon, and the carbons of the indole ring. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbonyl carbon of the ester group in similar indole-3-carboxylates typically resonates at around 165-168 ppm. rsc.orgmdpi.com Quaternary carbons, such as C3 and C7a of the indole ring, can be identified by their lack of signals in DEPT (Distortionless Enhancement by Polarization Transfer) experiments. tetratek.com.tr

| Carbon Atom | Methyl 3-methyl-1H-indole-5-carboxylate rsc.org | 6-Chloro-3-methyl-1H-indole rsc.org |

|---|---|---|

| C2 | 128.08 | 122.32 |

| C3 | 113.41 | 112.03 |

| C3a | 123.41 | 127.93 |

| C4 | 122.08 | 119.94 |

| C5 | 121.31 | 119.82 |

| C6 | 122.89 | 127.05 |

| C7 | 110.69 | 110.96 |

| C7a | 138.97 | 136.67 |

| C=O | 168.45 | - |

| OCH₃ | 51.93 | - |

| CH₃ | 9.67 | 9.67 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This accuracy allows for the determination of the elemental composition of a molecule, providing strong evidence for its chemical formula. For this compound (C₁₁H₁₁NO₂), the expected monoisotopic mass is 189.07898 Da. HRMS analysis would confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), thereby distinguishing it from other compounds with the same nominal mass. For example, HRMS has been used to confirm the elemental composition of various indole derivatives, such as C₁₁H₁₀ClNO₂Na, with measured values closely matching the calculated masses. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. The indole ring system is a strong chromophore, and its UV-Vis spectrum is sensitive to substitution. For this compound, one would expect to observe absorption bands corresponding to the π-π* transitions of the indole nucleus. The position and intensity of these bands can be influenced by the methyl and carboxylate substituents.

X-ray Crystallography for Solid-State Structure Analysis

Crystal Packing and Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding, C-H···π Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. In the case of indole derivatives, hydrogen bonding and π-π stacking are particularly important.

Conformational Analysis and Planarity Assessment in the Crystalline State

The precise three-dimensional arrangement of atoms and functional groups in the solid state is fundamental to understanding a molecule's physicochemical properties and its interactions in a biological context. For derivatives of this compound, single-crystal X-ray diffraction is the definitive method for elucidating conformational details and assessing the planarity of the molecular structure. While specific crystallographic data for this compound is not extensively published, a thorough analysis of its parent compounds and closely related analogues provides a clear and accurate picture of its expected solid-state structure.

The core indole ring, a fused bicyclic aromatic system, is inherently planar. wikipedia.org This planarity arises from the sp² hybridization of the carbon and nitrogen atoms and the delocalization of π-electrons across the ring system. wikipedia.org In various substituted indole derivatives, the indole ring system has been shown to deviate only slightly from perfect planarity. nih.govnih.gov For instance, studies on different indole derivatives reveal that the dihedral angles between the mean planes of the fused benzene (B151609) and pyrrole (B145914) rings are typically very small, often in the range of 0.2° to 1.7°. nih.gov

Deviations from planarity, though minor, can be induced by steric strain from bulky substituents or by packing forces within the crystal lattice. The root-mean-square deviation (r.m.s.d.) for the nine non-hydrogen atoms of the indole ring is a key parameter for quantifying this planarity. In reported crystal structures of similar indole derivatives, these r.m.s.d. values are typically very low, confirming the near-planar nature of the core structure. nih.gov

For example, in the crystal structure of methyl 5-methoxy-1H-indole-2-carboxylate, a related derivative, the molecule is observed to be nearly planar, with a slight distortion in bond lengths attributed to the electronic effects of the substituents. researchgate.net Theoretical calculations performed in the gas phase often show slight deviations from experimental solid-state data, highlighting the crucial role of intermolecular forces in the crystal packing. researchgate.net

The tables below summarize crystallographic data and key geometric parameters for closely related indole derivatives, which serve as excellent models for predicting the solid-state conformation of this compound. The data indicates a strong tendency for a planar indole core with the carboxylate substituent exhibiting minimal rotation, a conformation stabilized by crystal packing forces.

Table 1: Crystallographic Data for Related Indole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| Methyl 5-methoxy-1H-indole-2-carboxylate | C₁₁H₁₁NO₃ | Triclinic | P-1 | 7.559 | 8.332 | 8.912 | 80.95 | researchgate.net |

| 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene | C₂₀H₂₁N | Monoclinic | P2₁/a | 13.260 | 15.495 | 7.719 | 90.19 | researchgate.net |

Table 2: Selected Torsion Angles and Planarity Deviations

| Compound | Parameter | Value | Description | Ref. |

|---|---|---|---|---|

| Indole Derivative (I) | Dihedral Angle (Pyrrole-Benzene) | 0.20 (9)° - 1.65 (9)° | Angle between the fused rings of the indole system, indicating high planarity. | nih.gov |

| Indole Derivative (III) | Deviation of methyl C from indole plane | -0.1302 (14) Å | Slight deviation of a substituent from the mean plane of the indole ring. | nih.gov |

| Indole Derivative (II) | r.m.s. deviation (Indole ring) | 0.013 Å | Root-mean-square deviation of indole ring atoms from the mean plane, confirming planarity. | nih.gov |

Computational Chemistry and Theoretical Investigations of Methyl 6 Methyl 1h Indole 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for studying the molecular properties of indole (B1671886) derivatives. researchgate.netdntb.gov.ua Methods such as B3LYP, M06-2X, and CAM-B3LYP with basis sets like 6-311++G(d,p) are commonly used to model the ground state geometry, electronic structure, and other properties of similar molecules with a high degree of accuracy. researchgate.net These calculations form the foundation for a detailed understanding of the molecule's behavior at an atomic level.

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy on the potential energy surface. For indole derivatives, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netdntb.gov.ua While specific computational studies for Methyl 6-methyl-1H-indole-3-carboxylate are not detailed in the available literature, data from crystallographic studies of closely related compounds, like Methyl 1-methyl-1H-indole-3-carboxylate, provide a reliable reference for the expected structural parameters of the indole core and the methyl carboxylate group. researchgate.net

Table 1: Predicted Structural Parameters for this compound (based on analogous compounds)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | N-C (pyrrole ring) | ~1.38 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | O=C-O | ~125° |

Note: These are representative values based on similar reported structures. Actual values would be determined by a specific DFT optimization (e.g., at the B3LYP/6-311++G(d,p) level).

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO acts as an electron donor, so its energy level is related to the nucleophilicity of a molecule, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.compku.edu.cn

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, making it the center of nucleophilic character. The LUMO is anticipated to be distributed over the carboxylate group and the fused benzene (B151609) ring.

Table 2: Representative FMO Energies for an Indole Carboxylate System

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 eV | Primarily located on the indole ring system; indicates sites for electrophilic attack. |

| LUMO | -1.5 eV | Distributed over the ester group and benzene ring; indicates sites for nucleophilic attack. |

Note: Values are illustrative and based on typical DFT calculations for similar indole ester compounds.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. wikipedia.orgfaccts.de It provides a detailed picture of the Lewis structure by analyzing interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization. aimspress.com

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π (C4-C5) | π* (C6-C7) | ~20.5 | π-conjugation within the benzene ring |

| π (C2-C3) | π* (C8-C9) | ~18.2 | π-conjugation within the pyrrole (B145914) ring |

| LP (N1) | π* (C2-C3) | ~45.8 | Lone pair delocalization into the ring |

Note: LP denotes a lone pair. The listed interactions and energies are representative of indole systems and highlight key electronic features.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govthaiscience.info The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map is expected to show a significant negative potential around the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs. The region around the nitrogen atom of the indole ring would also exhibit negative potential. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would be a site of high positive potential, making it a potential hydrogen bond donor.

Thermodynamic and Energetic Analyses

Computational methods are also employed to determine the thermodynamic properties of molecules, such as their enthalpy of formation. These theoretical values are crucial for understanding the stability of a compound and the energetics of its chemical reactions.

The standard molar enthalpy of formation (ΔfH°m) is a key thermodynamic quantity. High-level quantum-chemical methods, such as the Gaussian-3 (G3) composite method, can be used to calculate the gas-phase enthalpy of formation with high accuracy. researchgate.net These calculations provide essential data that can be compared with experimental results for validation.

Investigation of Substituent Energetic Effects on the Indole Ring

The electronic and steric properties of the indole ring are significantly influenced by the presence and position of substituent groups. mdpi.com In the case of this compound, the indole core is functionalized with a methyl group at the C6 position and a methyl carboxylate group at the C3 position. Computational methods, particularly Density Functional Theory (DFT), are employed to understand how these substituents modulate the energetic landscape and reactivity of the molecule.

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution, with the C3 position being the most nucleophilic. researchgate.net The introduction of substituents can either enhance or diminish this reactivity.

Methyl Carboxylate Group (at C3): The methyl carboxylate group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance effects. Its placement at the highly reactive C3 position significantly decreases the electron density at this site, thereby deactivating it towards further electrophilic attack.

DFT calculations can quantify these effects by computing various molecular descriptors. The energetic effects of substituents are often evaluated by calculating properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and charge distributions. For instance, studies on substituted indoles have shown that electron-donating groups raise the HOMO energy level, making the molecule more susceptible to oxidation and electrophilic attack, while electron-withdrawing groups lower it. cumhuriyet.edu.tr

Research on the hydrodenitrogenation (HDN) of various methyl-substituted indoles has demonstrated that the position of the methyl group has a notable steric effect. mdpi.com While the study focused on 2-methyl and 3-methyl indoles, the principle applies that substituent groups increase the steric requirements during chemical reactions, which can affect transition state energies and reaction rates. mdpi.com

Table 1: Predicted Energetic Effects of Substituents on the Indole Ring

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Methyl | C6 | Electron-Donating (Inductive) | Increases electron density on the benzene ring. |

| Methyl Carboxylate | C3 | Electron-Withdrawing (Resonance) | Decreases nucleophilicity at the C3 position. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed, atomistic-level insights into the conformational dynamics, stability, and interactions of molecules in various environments. For a molecule like this compound, MD simulations can predict its behavior in biological systems (e.g., near a protein binding site) or in different solvent media.

The process involves solving Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve over time. This trajectory can then be analyzed to extract macroscopic thermodynamic properties.

MD simulations are particularly valuable for assessing the conformational stability of a molecule. A key metric used in this evaluation is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of a simulated molecule at a given time and a reference structure (typically the initial minimized structure). A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformation, or equilibrium. mdpi.com Conversely, large fluctuations in RMSD indicate significant conformational changes or instability.

Simulations can be performed in diverse environments to mimic real-world conditions:

In Vacuum: Provides a baseline for the molecule's intrinsic dynamics without external influences.

In Solution: Simulates the molecule in a solvent box (e.g., water, ethanol), allowing for the study of solvent-solute interactions and their effect on conformation.

In a Lipid Bilayer: Mimics a cell membrane environment, crucial for understanding how the molecule might interact with or permeate biological membranes. acs.org

In a Protein Binding Site: Used in drug discovery to assess the stability of a ligand-protein complex, providing insights into binding affinity and mechanism of action. mdpi.com

For example, MD simulations of indole derivatives complexed with proteins have been used to analyze the stability of the docked complex. mdpi.com The analysis of RMSD plots from these simulations helps in identifying stable binding poses. In one such study, the RMSD of a complex fluctuated initially before stabilizing, indicating that the complex reached equilibrium during the simulation. mdpi.com

Table 2: Representative RMSD Values from a Hypothetical MD Simulation

This table is illustrative and does not represent actual experimental data for this specific compound.

| Simulation Time (ns) | RMSD (nm) of Compound in Water | RMSD (nm) of Compound in Protein Complex |

| 0 | 0.0 | 0.0 |

| 50 | 0.25 | 0.35 |

| 100 | 0.28 | 0.40 |

| 150 | 0.27 | 0.41 |

| 200 | 0.28 | 0.40 |

Solvent Effects on Electronic and Structural Properties (e.g., polar and non-polar media)

The electronic and structural properties of a molecule can be significantly altered by its surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, intensity, and shape of a molecule's UV-Visible absorption bands when measured in different solvents. researchgate.net These changes arise from intermolecular interactions between the solute (this compound) and the solvent molecules, which can alter the energy gap between the ground and excited electronic states.

Solvent effects can be broadly categorized as:

Non-specific interactions: These include dipole-dipole and dipole-induced dipole interactions, which depend on the solvent's polarity and polarizability.

Specific interactions: These involve the formation of hydrogen bonds between the solute and solvent molecules.

The effect of the solvent on UV-Vis absorption spectra can be analyzed using solvatochromic models, such as the Kamlet-Taft equation. researchgate.net This model correlates the absorption frequency (ν_max) with empirical solvent parameters:

π *: An index of solvent dipolarity/polarizability.

α : A measure of the solvent's hydrogen-bond donor (HBD) acidity.

β : A measure of the solvent's hydrogen-bond acceptor (HBA) basicity.

For this compound, the N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. Therefore, in protic, polar solvents like ethanol (B145695) or methanol, significant spectral shifts due to hydrogen bonding are expected compared to non-polar, aprotic solvents like hexane or cyclohexane. A shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) upon increasing solvent polarity provides information about the relative stabilization of the ground and excited states of the molecule.

Table 3: Expected Solvatochromic Shifts in Different Solvent Types

| Solvent Type | Dominant Interaction | Expected Effect on Absorption Spectrum |

| Non-polar (e.g., Hexane) | van der Waals forces | Serves as a baseline for minimal solute-solvent interaction. |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions | Shift in λ_max due to stabilization of polar ground or excited states. |

| Polar Protic (e.g., Ethanol) | Hydrogen bonding, dipole-dipole | Significant shifts in λ_max due to specific H-bonding with N-H and C=O groups. |

Biological and Biochemical Research Applications of Methyl 6 Methyl 1h Indole 3 Carboxylate Derivatives

Evaluation of Biological Activities (Mechanistic Focus)

The diverse biological activities of methyl 6-methyl-1H-indole-3-carboxylate derivatives stem from their unique structural features, which allow for varied interactions with biological targets. The indole (B1671886) nucleus, a common scaffold in many biologically active compounds, provides a foundation for chemical modifications that can fine-tune their therapeutic properties.

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition Mechanisms

Derivatives of indole-3-carboxylic acid have been investigated for their anti-inflammatory properties, with a particular focus on their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives revealed significant anti-inflammatory activity in a carrageenan-induced paw edema model. One particular compound, S3, which features a 3-nitrophenyl substitution, demonstrated notable inhibitory effects and was found to selectively inhibit COX-2 expression. researchgate.netnih.gov Docking studies further elucidated the binding mechanism, showing that the carbonyl group of compound S3 forms hydrogen bonds with key amino acid residues, Tyr 355 and Arg 120, within the active site of the COX-2 enzyme, similar to the binding pattern of the established NSAID, indomethacin. researchgate.netnih.gov

The anti-inflammatory potential is not limited to direct COX inhibition. Research on indole derivatives of ursolic acid has shown that they can significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while upregulating the anti-inflammatory cytokine IL-10. nih.gov These derivatives also demonstrated a reduction in the protein expression of inducible nitric oxide synthase (iNOS) and COX-2, indicating a broader modulation of inflammatory pathways. nih.gov

| Compound/Derivative | Anti-inflammatory Activity (% inhibition of edema) | Mechanism of Action | Reference |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (S3) | 61.99% (after 2h), 61.20% (after 3h) | Selective COX-2 inhibitor | researchgate.netnih.gov |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide (S7) | 61.47% (after 2h), 62.24% (after 3h) | COX inhibition | researchgate.net |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (S14) | 62.69% (after 2h), 63.69% (after 3h) | COX inhibition | researchgate.net |

| Indole derivatives of Ursolic Acid (Compounds 3 and 6) | Significant reduction of pro-inflammatory cytokines | Reduction of iNOS and COX-2 expression, inhibition of NF-κB pathway | nih.gov |

Antimicrobial and Antifungal Activity Investigations

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole-based compounds, including derivatives of this compound, have shown considerable promise in this area. researchgate.net Their broad-spectrum activity encompasses both bacteria and fungi.

A study focusing on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported potent antibacterial and antifungal activities. mdpi.com These compounds exhibited minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against a panel of Gram-positive and Gram-negative bacteria, in some cases exceeding the potency of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold. mdpi.com The most active antibacterial compound in this series demonstrated MIC values ranging from 0.004 to 0.03 mg/mL. mdpi.com The antifungal activity was also noteworthy, with the most potent compound showing an MIC range of 0.004–0.06 mg/mL against various fungal strains. mdpi.com Molecular docking studies suggested that the antibacterial mechanism likely involves the inhibition of E. coli MurB, an enzyme essential for peptidoglycan biosynthesis, while the antifungal action is thought to be mediated through the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. mdpi.com

Furthermore, α,ω-di(indole-3-carboxamido)polyamine derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov A 5-bromo-substituted indole analogue, in particular, displayed broad-spectrum activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with MIC values as low as 0.28 µM. nih.gov These compounds are believed to exert their effect by targeting and disrupting bacterial membranes. nih.gov

| Compound/Derivative | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8) | Various Bacteria | 4-30 | Inhibition of MurB | mdpi.com |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 15) | Various Fungi | 4-60 | Inhibition of 14α-lanosterol demethylase (CYP51) | mdpi.com |

| 5-Bromo-indole-3-carboxamide polyamine conjugate (13b) | S. aureus, A. baumannii, C. neoformans | ≤ 0.28 µM | Bacterial membrane disruption | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA | 0.98 | Inhibition of RelA/SpoT homolog (RSH) proteins | mdpi.com |

Antiviral Efficacy and Mechanistic Pathways

Indole derivatives have emerged as a promising class of antiviral agents, exhibiting activity against a range of viruses. Research in this area has identified several mechanistic pathways through which these compounds exert their antiviral effects, including the inhibition of viral entry, replication, and essential viral enzymes.

One notable study investigated a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative, which demonstrated significant in vitro activity against SARS-CoV-2. researchgate.netnih.govresearchgate.net This compound exhibited a half-maximal inhibitory concentration (IC50) of 1.06 µg/mL and a high selectivity index of 78.6. researchgate.netnih.govresearchgate.net Its mechanism of action is believed to involve multiple pathways, including interferon-inducing activity and the suppression of syncytium formation, a process induced by the SARS-CoV-2 spike protein, by 89%. researchgate.netnih.govresearchgate.net

Another area of investigation has been the inhibition of HIV-1. A series of acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol were found to be effective inhibitors of HIV-1 Tat-mediated viral transcription. nih.gov Two compounds from this series, compounds 9 and 13, displayed potent anti-HIV-1 activity with half-maximal effective concentrations (EC50) of 0.17 µM and 0.24 µM, respectively, and high selectivity indices. nih.gov

| Compound/Derivative | Target Virus | IC50/EC50 | Mechanism of Action | Reference |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | IC50: 1.06 µg/mL | Interferon induction, suppression of syncytium formation | researchgate.netnih.govresearchgate.net |

| 5-indole-1,3,4-oxadiazol-2-thiol acetamide derivative (Compound 9) | HIV-1 | EC50: 0.17 µM | Inhibition of Tat-mediated viral transcription | nih.gov |

| 5-indole-1,3,4-oxadiazol-2-thiol acetamide derivative (Compound 13) | HIV-1 | EC50: 0.24 µM | Inhibition of Tat-mediated viral transcription | nih.gov |

Antioxidant Potential and Related Biological Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Indole derivatives, including those of this compound, have been explored for their antioxidant potential. The indole nucleus, with its electron-rich nature, is capable of donating electrons to scavenge free radicals.

The antioxidant activity of indole derivatives is influenced by the nature and position of substituents on the indole ring. Studies on C-3 substituted indole derivatives have shown that the presence of an unsubstituted indole nitrogen atom is crucial for antioxidant activity. nih.govresearchgate.net The mechanism of action is believed to involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET) process, leading to the formation of a stabilized indolyl radical. nih.govresearchgate.net For instance, a derivative containing a pyrrolidinedithiocarbamate moiety at the C-3 position was identified as a potent radical scavenger and a reducer of Fe(III) to Fe(II). nih.govresearchgate.net

In contrast, it has been reported that indole-3-carboxylic acid itself does not exhibit free radical scavenging activity, highlighting the importance of specific structural modifications for antioxidant potential. nih.gov However, other indole derivatives, such as indole-3-carbinol, have demonstrated significant free radical scavenging capabilities. nih.gov Furthermore, the selenocompound 1-methyl-3-(phenylselanyl)-1H-indole has been shown to attenuate oxidative stress in animal models by reversing increased levels of reactive species and lipid peroxidation. mdpi.com

| Compound/Derivative | Antioxidant Activity | Mechanism of Action | Reference |

| C-3 substituted indole derivative with pyrrolidinedithiocarbamate moiety | Potent radical scavenger and Fe(III) reducer | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | nih.govresearchgate.net |

| Indole-3-carboxaldehyde analogue (5f) | Superior DPPH radical scavenging and inhibition of lipid peroxidation | Free radical scavenging | researchgate.net |

| 1-methyl-3-(phenylselanyl)-1H-indole (MFSeI) | Attenuated oxidative stress in vivo | Reduction of reactive species and lipid peroxidation | mdpi.com |

| Indole-3-carbinol | Free radical scavenger | Traps free radicals | nih.gov |

Anticancer/Antitumor Research and Molecular Target Interactions (e.g., Pin1 inhibitors)

The development of novel anticancer agents is a critical area of pharmaceutical research, and indole derivatives have emerged as a promising scaffold for the design of new antitumor drugs. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and proteins involved in cancer progression, such as receptor tyrosine kinases and tubulin.

Several studies have highlighted the anticancer potential of various indole-3-carboxylate (B1236618) derivatives. For example, two new methyl indole-3-carboxylate derivatives, methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, have been synthesized and shown to inhibit the growth of melanoma, renal, and breast cancer cell lines. researchgate.net Indole-3-carboxylic acid itself has been found to enhance the anticancer potency of doxorubicin (B1662922) in colorectal cancer cells by inducing cellular senescence and promoting cell cycle arrest. researchgate.net

The substitution pattern on the indole ring plays a crucial role in determining the anticancer activity. For instance, N-methyl substitution on the indole has been shown to significantly enhance anticancer activity compared to non-substituted analogues. nih.gov A study on 3-substituted and 3,6-disubstituted-2-carbalkoxy indoles identified a compound with potent cytotoxicity against leukemia cells (CEM) with an EC50 of 0.20 μmol/L, which was found to decrease β-tubulin protein levels. nih.gov

Furthermore, indole-based hybrids have been developed as potent anticancer agents. A series of indole-isoxazole-5-carboxamide derivatives showed promising anticancer activities, with some compounds causing cell cycle arrest in the G0/G1 phase and a significant decrease in CDK4 levels in liver cancer cells. nih.gov Another study on pyrazolinyl-indole derivatives identified compounds with remarkable cytotoxic activities against a wide range of cancer cell lines. mdpi.com

While specific research on this compound derivatives as Pin1 inhibitors is not extensively detailed in the provided context, the broad anticancer activities of related indole derivatives suggest that exploring their interactions with various molecular targets, including Pin1, could be a fruitful area for future research.

| Compound/Derivative | Cancer Cell Line(s) | IC50/EC50 | Molecular Target/Mechanism | Reference |

| Methyl 1-(3′-indolylmethane)-indole-3-carboxylate | Melanoma, Renal, Breast | Not specified | Growth inhibition | researchgate.net |

| Methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate | Melanoma, Renal, Breast | Not specified | Growth inhibition | researchgate.net |

| Indole-3-carboxylic acid (in combination with Doxorubicin) | Colorectal cancer (LS180) | Not specified | Induction of cellular senescence, cell cycle arrest | researchgate.net |

| 3,6-disubstituted-2-carbalkoxy indole (Compound 22) | Leukemia (CEM) | EC50: 0.20 μmol/L | Decrease in β-tubulin protein levels | nih.gov |

| Indole-isoxazole-5-carboxamide derivative | Liver cancer (Huh7) | Not specified | G0/G1 cell cycle arrest, decreased CDK4 levels | nih.gov |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | Breast cancer (MCF-7, MDA-MB-468) | IC50: 13.2 µM, 8.2 µM | Proliferation inhibition | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | HeLa, MCF-7, HT-29 | IC50: 0.52, 0.34, 0.86 µM | Tubulin polymerization inhibition, G2/M cell cycle arrest, apoptosis induction | nih.gov |

Enzyme Activity Modulation and Impact on Metabolic Pathways

Derivatives of this compound have demonstrated the ability to modulate the activity of various enzymes, thereby impacting different metabolic pathways. This enzymatic modulation is a key aspect of their therapeutic potential across different disease areas.

As previously discussed, a significant area of research has been the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response. researchgate.netnih.gov The selective inhibition of COX-2 by certain indole derivatives represents a promising strategy for developing anti-inflammatory drugs with improved safety profiles. researchgate.netnih.gov

In the context of antimicrobial activity, these derivatives have been shown to inhibit key bacterial and fungal enzymes. For example, docking studies suggest that the antibacterial action of some (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives is due to the inhibition of MurB, an enzyme crucial for the synthesis of the bacterial cell wall component peptidoglycan. mdpi.com Their antifungal activity is thought to arise from the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. mdpi.com

Furthermore, some indole derivatives have been investigated as urease inhibitors. Urease is an enzyme that plays a significant role in the pathogenesis of Helicobacter pylori infections. A series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for their urease inhibitory activity, with some compounds showing potent inhibition compared to the standard inhibitor, thiourea. nih.gov

The ability of these compounds to interact with and modulate the activity of such a diverse range of enzymes underscores their potential as versatile therapeutic agents.

Other Pharmacological Activities

The indole ring is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a variety of biological receptors. arabjchem.org This has led to the investigation of its derivatives for a multitude of pharmacological effects.

CNS Depressant and Muscle Relaxant Properties: Indole and its derivatives have been a focus for developing agents that act on the central nervous system (CNS). nih.gov Some plant extracts containing indole alkaloids have shown CNS depressant and muscle relaxant effects in preclinical studies. nih.gov Research into specific indole derivatives has explored their potential as anticonvulsant, antidepressant, and sedative-hypnotic agents. nih.govresearchgate.net

Plant-Growth Regulating Properties: The indole-3-acetic acid (IAA) structure is a fundamental auxin, a class of plant hormones. nih.govresearchgate.net Research has shown that derivatives, such as indole-3-acetonitrile, can act as potent plant growth regulators. nih.gov Modifications to the indole core and its side chains can significantly influence activity, either promoting or inhibiting aspects of plant development like root growth and seed germination. nih.govfrontiersin.org For instance, the methylation of IAA to methyl-IAA ester (MeIAA) can create a compound that is more potent than IAA in certain developmental assays. nih.govresearchgate.net

Anti-diabetic Activity: Indole derivatives are actively being investigated as potential anti-diabetic agents. nih.gov Studies have explored their ability to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. mdpi.comresearchgate.net Hybrid molecules incorporating the indole scaffold with other heterocyclic rings, such as oxadiazole and thiazolidinone, have demonstrated significant inhibitory potential against these enzymes in vitro. mdpi.com

Anti-malarial Activity: The indole scaffold is present in several compounds with demonstrated anti-malarial properties. nih.gov Research has focused on synthetic indole derivatives, including those inspired by natural products like the indoloisoquinoline template. nih.gov These studies have shown that modifications to the indole structure can yield compounds with low micromolar activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov

Anticholinesterase Activity: Derivatives of indole are widely studied for their potential to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes whose inhibition is a key strategy in the management of Alzheimer's disease. rsc.orgnih.govnih.gov Numerous synthetic indole amines and related hybrids have shown potent anticholinesterase activity, with some compounds exhibiting inhibition comparable to standard drugs like galantamine. rsc.orgnih.gov

Anti-hypertensive Properties: The indole nucleus is a component of various agents with anti-hypertensive effects. arabjchem.orgresearchgate.net Research has explored different indole analogues, such as indoline-2-carboxylic acid derivatives, which have shown significant anti-hypertensive activity that may involve mechanisms beyond peripheral ACE inhibition. arabjchem.org

Anti-migraine Activity: The indole structure is a core feature of the triptan class of anti-migraine drugs. Beyond this, research has investigated the role of other indole derivatives, like indole-3-propionic acid (IPA), in migraine pathophysiology. nih.gov Studies suggest IPA may have a neuroprotective role due to its anti-inflammatory and antioxidant effects. nih.gov

Anti-arthritis and Analgesic Properties: Indole derivatives have been evaluated for anti-inflammatory and analgesic (pain-relieving) activities. nih.gov Hybrid molecules containing both indole and imidazolidine (B613845) nuclei have demonstrated the ability to reduce inflammation and nociception in preclinical models, likely through the modulation of the immune system and inhibition of inflammatory mediators. nih.gov

Anticonvulsant Properties: The development of agents for CNS disorders includes a focus on indole derivatives for their potential anticonvulsant activity. nih.govnih.gov Various synthetic strategies have been employed to create novel indole-based compounds that show significant activity in experimental models of seizures. researchgate.net

Antihistaminic Properties: The broad pharmacological profile of indole derivatives includes investigations into their potential as antihistaminic agents, highlighting the versatility of this chemical scaffold. nih.gov

| Pharmacological Activity | Key Findings | Relevant Compound Classes | Citations |

|---|---|---|---|

| CNS Depressant/Muscle Relaxant | Indole derivatives investigated for anticonvulsant, antidepressant, and sedative-hypnotic effects. | Indole-C-3 substituted triazine derivatives, Arylpiperazine derivatives | nih.govnih.govresearchgate.netmdpi.com |

| Plant-Growth Regulating | Derivatives can act as potent regulators, influencing root growth and development. Methylation can increase potency. | Indole-3-acetic acid (IAA), Methyl-IAA ester (MeIAA), Indole-3-acetonitrile | nih.govresearchgate.netnih.gov |

| Anti-diabetic | Inhibition of α-amylase and α-glucosidase. | Indole-oxadiazole-thiazolidinone hybrids, Indole-3-acetamides | nih.govmdpi.comresearchgate.net |

| Anti-malarial | Activity against chloroquine-resistant P. falciparum strains. | Indoloisoquinolines, Indolizinoindolones | nih.gov |

| Anticholinesterase | Potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | Indole amines, Indole-based sulfonamides | rsc.orgnih.gov |

| Anti-hypertensive | Demonstrated vasodilation and potential for multiple mechanisms of action. | Indole derivatives of phenoxypropanolamines, Indoline-2-carboxylic acids | arabjchem.orgresearchgate.net |

| Anti-migraine | Neuroprotective effects linked to anti-inflammatory and antioxidant properties. | Indole-3-propionic acid (IPA) | nih.gov |

| Analgesic | Reduction of nociception in preclinical models. | Indole-imidazolidine hybrids | nih.gov |

| Anticonvulsant | Significant activity in maximal electroshock tests. | Indole C-3 substituted derivatives | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of indole derivatives by making targeted chemical modifications. researchgate.netnih.gov

SAR studies reveal how changes to the indole scaffold influence pharmacological effects. For instance, in a series of N-piperidinyl indoles, substitution at the 2-position of the indole ring resulted in full agonists at the nociceptin (B549756) opioid receptor (NOP), whereas substitution at the 3-position yielded partial agonists. nih.gov The nature of the substituent is also critical; studies on indole-3-acetic acids found that the length and flexibility of the side chain containing the carboxyl group strongly affect binding to protein targets. plos.orgnih.gov In another example, for benzimidazole (B57391) derivatives being studied for VEGF inhibition, a methyl group at the R¹ position was found to be optimal for activity. nih.gov Similarly, for certain anti-inflammatory indole derivatives, SAR analysis indicated that electron-withdrawing groups on an N-phenyl ring enhanced activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For indole derivatives, this involves pinpointing key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.comnih.govnih.gov For example, a pharmacophore model for VEGFR-2 inhibitors based on an indole derivative (Axitinib) identified features including two hydrogen bond acceptors and two aromatic rings as critical for binding. nih.gov The indole nucleus itself, with its π-electron density and N-H group (a hydrogen bond donor), is a common and critical feature in many pharmacophores, allowing interaction with various protein targets. frontiersin.org The 1,3,4-oxadiazole (B1194373) ring is another pharmacophore that, when combined with an indole nucleus, can enhance pharmacokinetic properties due to its ability to form hydrogen bonds and its bioisosteric relationship with amides and esters. nih.gov

| Compound Series | Key SAR Finding | Impact on Activity | Citations |

|---|---|---|---|

| N-piperidinyl indoles | Substitution at indole position 2 vs. 3. | Switched activity from partial to full agonism at the NOP receptor. | nih.gov |

| Indole-3-carboxylic acids | Length and flexibility of the 3-side chain. | Strongly affects binding to proteins like β-cyclodextrin and human serum albumin. | plos.orgnih.gov |

| Benzimidazole Derivatives | Methyl group at R¹ position. | Significantly enhanced VEGF inhibition activity. | nih.gov |

| VEGFR-2 Inhibitors | Pharmacophore identified hydrogen bond acceptors and aromatic rings. | Defined essential features for binding and virtual screening of new compounds. | nih.gov |

Molecular Docking Studies for Target Interaction Prediction